N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride
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Description
This compound is a complex organic molecule with several functional groups. It contains a tetrahydrothiazolo[5,4-c]pyridine core, which is a type of heterocyclic compound . This core is substituted with a benzyl group, a propanamide group, and a (4-fluorophenyl)sulfonyl group.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydrothiazolo[5,4-c]pyridine core would likely contribute significantly to the compound’s overall shape and properties .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general predictions can be made based on the functional groups present. For example, the presence of the amide group suggests that this compound might form hydrogen bonds, which could affect its solubility and boiling point .Scientific Research Applications
Synthesis and Characterization of Related Compounds
Several studies have focused on the synthesis and characterization of compounds with structures related to N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride. For instance, research by Dawood (2004) describes the synthesis of indolizines, triazolo[4,3-a]pyridines, and other heterocyclic compounds through reactions involving pyridinium salts and dimethyl acetylenedicarboxylate (DMAD). This study contributes to the understanding of synthetic pathways that could be applicable to the synthesis of the compound .
Potential Biological and Pharmacological Activities
Research on compounds with structural similarities has also investigated their potential biological and pharmacological activities. For example, modifications of related compounds to enhance their anticancer effects and reduce toxicity have been explored, as seen in the study by Wang et al. (2015) on PI3K inhibitors. This suggests that this compound could have potential applications in cancer therapy, subject to specific research on its biological activity.
Antimicrobial and Herbicidal Applications
The structural framework of the compound shares features with chemicals investigated for antimicrobial and herbicidal activities. For instance, Sathe et al. (2011) synthesized fluorinated benzothiazolo imidazole compounds with promising antimicrobial activity. This indicates the potential for this compound to serve as a basis for developing new antimicrobial agents.
Properties
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3S2.ClH/c23-17-6-8-18(9-7-17)31(28,29)13-11-21(27)25-22-24-19-10-12-26(15-20(19)30-22)14-16-4-2-1-3-5-16;/h1-9H,10-15H2,(H,24,25,27);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMHEUHUXWTMMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)CC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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